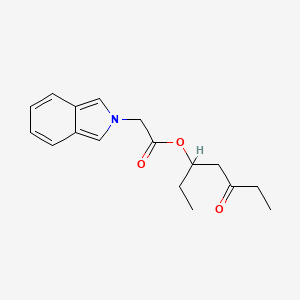
5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate is a complex organic compound that features both an oxoheptane and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate typically involves the reaction of 5-oxoheptanoic acid with 2-(2H-isoindol-2-yl)acetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate esterification. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or isoindole moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives.
Scientific Research Applications
5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The isoindole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes such as inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-(6-Hydroxy-6-methyl-5-oxoheptan-2-yl)-2-methylphenyl acetate: Similar in structure but with a hydroxyl group and a methylphenyl moiety.
Indole-3-acetic acid: A simpler indole derivative with significant biological activity.
Uniqueness
5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate is unique due to its combination of an oxoheptane chain and an isoindole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H21NO3 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
5-oxoheptan-3-yl 2-isoindol-2-ylacetate |
InChI |
InChI=1S/C17H21NO3/c1-3-15(19)9-16(4-2)21-17(20)12-18-10-13-7-5-6-8-14(13)11-18/h5-8,10-11,16H,3-4,9,12H2,1-2H3 |
InChI Key |
CFPLGSIMHLLDKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)CC)OC(=O)CN1C=C2C=CC=CC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















